molecular formula C12H18BrNO2 B6699021 N-[(5-bromofuran-2-yl)methyl]-1-(oxolan-2-yl)propan-1-amine

N-[(5-bromofuran-2-yl)methyl]-1-(oxolan-2-yl)propan-1-amine

Cat. No.: B6699021
M. Wt: 288.18 g/mol
InChI Key: OSUQLHSUGOLRDF-UHFFFAOYSA-N
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Description

N-[(5-bromofuran-2-yl)methyl]-1-(oxolan-2-yl)propan-1-amine is an organic compound that features a brominated furan ring, a tetrahydrofuran ring, and a propan-1-amine group. This compound is of interest due to its unique structure, which combines heterocyclic rings with an amine group, making it potentially useful in various chemical and biological applications.

Properties

IUPAC Name

N-[(5-bromofuran-2-yl)methyl]-1-(oxolan-2-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO2/c1-2-10(11-4-3-7-15-11)14-8-9-5-6-12(13)16-9/h5-6,10-11,14H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUQLHSUGOLRDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1CCCO1)NCC2=CC=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromofuran-2-yl)methyl]-1-(oxolan-2-yl)propan-1-amine typically involves multiple steps:

    Bromination of Furan: The starting material, furan, is brominated using bromine in the presence of a catalyst to yield 5-bromofuran.

    Formation of 5-bromofuran-2-ylmethylamine: The brominated furan is then reacted with methylamine to form 5-bromofuran-2-ylmethylamine.

    Coupling with Oxolan-2-ylpropan-1-amine: The final step involves coupling 5-bromofuran-2-ylmethylamine with oxolan-2-ylpropan-1-amine under suitable conditions, such as using a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromofuran-2-yl)methyl]-1-(oxolan-2-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The bromine atom can be reduced to form the corresponding furan derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Nucleophiles such as sodium azide or thiourea can be employed under mild conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: De-brominated furan derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(5-bromofuran-2-yl)methyl]-1-(oxolan-2-yl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-1-(oxolan-2-yl)propan-1-amine involves its interaction with specific molecular targets. The brominated furan ring can interact with enzymes or receptors, potentially inhibiting their activity. The amine group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-bromofuran-2-ylmethylamine: Similar structure but lacks the oxolan-2-yl group.

    N-[(5-chlorofuran-2-yl)methyl]-1-(oxolan-2-yl)propan-1-amine: Similar structure with a chlorine atom instead of bromine.

    N-[(5-bromofuran-2-yl)methyl]-1-(tetrahydrofuran-2-yl)propan-1-amine: Similar structure but with a tetrahydrofuran ring.

Uniqueness

N-[(5-bromofuran-2-yl)methyl]-1-(oxolan-2-yl)propan-1-amine is unique due to the combination of a brominated furan ring and an oxolan-2-yl group, which imparts distinct chemical and biological properties. This combination can enhance its reactivity and potential as a bioactive compound.

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